molecular formula C15H20O2 B14464000 3-Cyclohexyl-3,4-dihydro-2H-1-benzopyran-7-ol CAS No. 65998-40-5

3-Cyclohexyl-3,4-dihydro-2H-1-benzopyran-7-ol

Cat. No.: B14464000
CAS No.: 65998-40-5
M. Wt: 232.32 g/mol
InChI Key: GKNPQVCMXDSFHZ-UHFFFAOYSA-N
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Description

3-Cyclohexyl-3,4-dihydro-2H-1-benzopyran-7-ol is a chemical compound belonging to the class of benzopyrans. Benzopyrans are known for their diverse biological activities and are often studied for their potential therapeutic applications. This compound, in particular, has a cyclohexyl group attached to the benzopyran structure, which may influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclohexyl-3,4-dihydro-2H-1-benzopyran-7-ol can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the cyclization of 2-hydroxyacetophenone derivatives with cyclohexyl bromide in the presence of a base like potassium carbonate can yield the desired benzopyran compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent selection, temperature control, and reaction time are critical factors in the industrial synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions

3-Cyclohexyl-3,4-dihydro-2H-1-benzopyran-7-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield cyclohexyl-3,4-dihydro-2H-1-benzopyran-7-one, while reduction can produce cyclohexyl-3,4-dihydro-2H-1-benzopyran-7-ol derivatives .

Scientific Research Applications

3-Cyclohexyl-3,4-dihydro-2H-1-benzopyran-7-ol has been studied for various scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex benzopyran derivatives.

    Biology: Investigated for its potential antioxidant and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating diseases like cancer and neurodegenerative disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Cyclohexyl-3,4-dihydro-2H-1-benzopyran-7-ol involves its interaction with various molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules. The compound may modulate enzyme activity, receptor binding, and signal transduction pathways, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

    3,4-Dihydro-2H-1-benzopyran-3-one: Similar structure but

Properties

CAS No.

65998-40-5

Molecular Formula

C15H20O2

Molecular Weight

232.32 g/mol

IUPAC Name

3-cyclohexyl-3,4-dihydro-2H-chromen-7-ol

InChI

InChI=1S/C15H20O2/c16-14-7-6-12-8-13(10-17-15(12)9-14)11-4-2-1-3-5-11/h6-7,9,11,13,16H,1-5,8,10H2

InChI Key

GKNPQVCMXDSFHZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2CC3=C(C=C(C=C3)O)OC2

Origin of Product

United States

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